molecular formula C12H27ClOSn B14471012 1-[Dibutyl(chloro)stannyl]butan-1-ol CAS No. 65301-75-9

1-[Dibutyl(chloro)stannyl]butan-1-ol

Cat. No.: B14471012
CAS No.: 65301-75-9
M. Wt: 341.50 g/mol
InChI Key: KUFMHDQHWPZRTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Dibutyl(chloro)stannyl]butan-1-ol is an organotin compound characterized by a butanol backbone substituted with a dibutylchlorostannyl group. This structure confers unique physicochemical properties, such as a high boiling point (306.9°C) and flash point (139.4°C), as observed in its structurally analogous compound 4-[butyl(dichloro)stannyl]butan-1-ol . Organotin compounds like this are known for their reactivity and stability under controlled conditions, though they may pose environmental and toxicological risks due to heavy metal content .

Properties

CAS No.

65301-75-9

Molecular Formula

C12H27ClOSn

Molecular Weight

341.50 g/mol

IUPAC Name

1-[dibutyl(chloro)stannyl]butan-1-ol

InChI

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KUFMHDQHWPZRTF-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(C(CCC)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[Dibutyl(chloro)stannyl]butan-1-ol typically involves the reaction of dibutyltin dichloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one chlorine atom with the butanol group. The reaction can be represented as follows:

(Bu2SnCl2)+BuOH(Bu2SnClBuOH)+HCl\text{(Bu}_2\text{SnCl}_2) + \text{BuOH} \rightarrow \text{(Bu}_2\text{SnClBuOH)} + \text{HCl} (Bu2​SnCl2​)+BuOH→(Bu2​SnClBuOH)+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[Dibutyl(chloro)stannyl]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides, which are useful in catalysis.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[Dibutyl(chloro)stannyl]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[Dibutyl(chloro)stannyl]butan-1-ol exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with different ligands, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

4-[Butyl(dichloro)stannyl]butan-1-ol

  • Structure: Similar backbone but with a dichloro-stannyl group instead of monochloro.
  • Properties : Boiling point = 306.9°C, flash point = 139.4°C, 100% purity.
  • Reactivity : Stable under recommended storage conditions, but reactivity with strong oxidizing agents is likely .

Dibutyl(hexadecanoyloxy)stannyl hexadecanoate

  • Structure : Dibutylstannyl group with long-chain fatty acid substituents.
  • Properties: Not explicitly provided, but likely higher molecular weight and lipophilicity.
  • Applications : Demonstrates anticancer, antimicrobial, and antituberculosis activity, highlighting how substituent variation alters biological function .

Functional Analogs: Halogenated Butanols

4-Chloro-1-butanol

  • Structure: Simple chloro-substituted butanol without tin.
  • Properties : Molecular formula C₄H₉ClO; used in pharmaceutical synthesis (e.g., as an intermediate for metronidazole derivatives) .
  • Reactivity: Less thermally stable (lower boiling point vs. organotin compounds) but less toxic.

1-Butanol (Butanol-1)

  • Structure : Unsubstituted primary alcohol.
  • Properties : Boiling point = 117.7°C, CAS 71-36-3; used in solvents and chemical manufacturing .
  • Toxicity: Lower hazard profile compared to organotin or halogenated analogs .

Comparison Insight: The addition of a tin-chloro group increases thermal stability and industrial applicability but introduces significant toxicity concerns absent in simpler butanols.

Aromatic and Complex Derivatives

1-(2-Methylphenyl)butan-1-ol

  • Structure: Butanol with an aromatic ortho-methylphenyl group.
  • Properties : CAS 5407-62-5; likely used in fragrances or specialty organic synthesis due to aromaticity .
  • Reactivity : Polar aromatic interactions dominate, differing from the electrophilic tin center in the target compound.

1-Chloro-2-(chloro-difluoro-methyl)-1,1-difluoro-3-methyl-butan-2-ol

  • Structure: Highly fluorinated and chlorinated butanol.
  • Properties : CAS 6301-98-0; extreme halogenation likely confers unique reactivity (e.g., resistance to oxidation) .

Comparison Insight: Fluorinated/chlorinated derivatives prioritize chemical inertness and stability, whereas organotin compounds balance reactivity with structural complexity.

Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Flash Point (°C) Key Substituents Applications
1-[Dibutyl(chloro)stannyl]butan-1-ol ~306.9* ~139.4* Dibutylchlorostannyl Industrial catalysis
4-Chloro-1-butanol Not reported Not reported Chloro Pharmaceutical intermediate
1-Butanol 117.7 35–37 None Solvent, manufacturing
Dibutyl(hexadecanoyloxy)stannyl hexadecanoate Not reported Not reported Fatty acid chains Antimicrobial/anticancer

*Values inferred from analogous compound 4-[butyl(dichloro)stannyl]butan-1-ol .

Table 2: Toxicity and Handling

Compound Toxicity Profile Storage Precautions
This compound Likely high (organotin toxicity) Avoid skin contact, ventilation required
4-Chloro-1-butanol Moderate (halogenated alcohol) Standard lab precautions
1-Butanol Low (flammability primary risk) Cool, ventilated area

Research Findings and Trends

  • Organotin Reactivity: The chloro-stannyl group in this compound enhances its utility in catalysis, whereas fatty acid-substituted analogs (e.g., ) prioritize bioactivity .
  • Halogenation Effects: Chloro-substituted butanols (e.g., 4-Chloro-1-butanol) serve as intermediates in drug synthesis but lack the thermal stability of tin-containing derivatives .
  • Environmental Impact: Organotin compounds require stringent disposal protocols due to ecological persistence, unlike simpler alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.